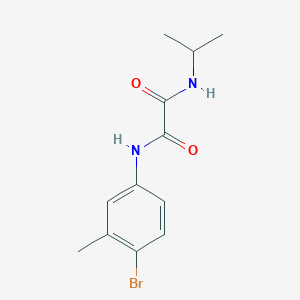
N-(4-bromo-3-methylphenyl)-N'-isopropylethanediamide
説明
N-(4-bromo-3-methylphenyl)-N'-isopropylethanediamide, also known as Br-MPA, is a synthetic compound that belongs to the family of cathinones. Cathinones are a class of synthetic stimulants that are often abused for their psychoactive effects. Br-MPA is a relatively new compound that has gained attention in the scientific community for its potential applications in research.
作用機序
The mechanism of action of N-(4-bromo-3-methylphenyl)-N'-isopropylethanediamide involves its ability to inhibit the reuptake of dopamine. Dopamine is a neurotransmitter that is involved in regulating mood, motivation, and reward. By inhibiting dopamine reuptake, N-(4-bromo-3-methylphenyl)-N'-isopropylethanediamide increases the levels of dopamine in the brain, leading to increased stimulation of dopamine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-N'-isopropylethanediamide are not well understood. However, it is believed that its ability to increase dopamine levels in the brain may lead to increased motivation, euphoria, and increased alertness. It may also have effects on other neurotransmitter systems, such as serotonin and norepinephrine.
実験室実験の利点と制限
One advantage of using N-(4-bromo-3-methylphenyl)-N'-isopropylethanediamide in lab experiments is its potency as a dopamine reuptake inhibitor. This property makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of using N-(4-bromo-3-methylphenyl)-N'-isopropylethanediamide is its potential for abuse. Researchers must take precautions to prevent the misuse of this compound.
将来の方向性
There are several future directions for research on N-(4-bromo-3-methylphenyl)-N'-isopropylethanediamide. One area of interest is its potential as a treatment for various neurological and psychiatric disorders, such as Parkinson's disease and depression. Another area of interest is its potential for abuse and addiction. Further research is needed to fully understand the biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-N'-isopropylethanediamide and its potential applications in research.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-N'-isopropylethanediamide has gained attention in the scientific community for its potential applications in research. It is a potent dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. This property makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-7(2)14-11(16)12(17)15-9-4-5-10(13)8(3)6-9/h4-7H,1-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQDELILJIWNJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NC(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-N'-propan-2-yloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394578.png)
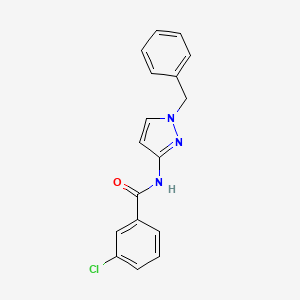
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4394586.png)
![{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4394593.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-butylbenzenesulfonamide](/img/structure/B4394605.png)
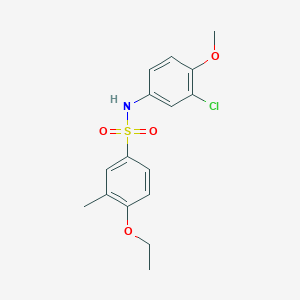
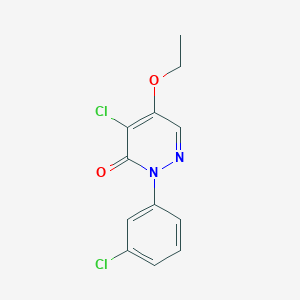
![N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4394622.png)
![2-(4-chlorophenyl)-N-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]acetamide](/img/structure/B4394644.png)



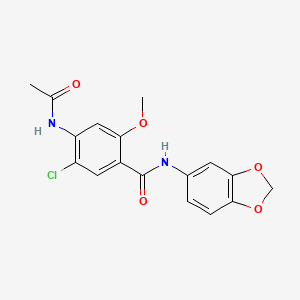
![1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine](/img/structure/B4394692.png)